2-Bromomethyl-pyrrolidine-1-carboxylic acid benzyl ester
Overview
Description
2-Bromomethyl-pyrrolidine-1-carboxylic acid benzyl ester is an organic compound with the molecular formula C13H16BrNO2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is characterized by the presence of a bromomethyl group and a benzyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromomethyl-pyrrolidine-1-carboxylic acid benzyl ester typically involves the bromination of pyrrolidine derivatives. One common method is the reaction of pyrrolidine-1-carboxylic acid benzyl ester with bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-Bromomethyl-pyrrolidine-1-carboxylic acid benzyl ester undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed reducing agents.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiols, and ethers depending on the nucleophile used.
Oxidation: Major products are carboxylic acids or ketones.
Reduction: The primary product is the corresponding alcohol.
Scientific Research Applications
2-Bromomethyl-pyrrolidine-1-carboxylic acid benzyl ester has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Bromomethyl-pyrrolidine-1-carboxylic acid benzyl ester involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is particularly reactive, allowing for the formation of new bonds through nucleophilic substitution reactions. The ester group can undergo hydrolysis or reduction, leading to the formation of carboxylic acids or alcohols, respectively . These reactions are facilitated by the electronic properties of the pyrrolidine ring and the benzyl ester group, which influence the reactivity and stability of the compound .
Comparison with Similar Compounds
Similar Compounds
2-Chloromethyl-pyrrolidine-1-carboxylic acid benzyl ester: Similar structure but with a chlorine atom instead of bromine.
2-Iodomethyl-pyrrolidine-1-carboxylic acid benzyl ester: Similar structure but with an iodine atom instead of bromine.
2-Hydroxymethyl-pyrrolidine-1-carboxylic acid benzyl ester: Similar structure but with a hydroxyl group instead of bromine.
Uniqueness
2-Bromomethyl-pyrrolidine-1-carboxylic acid benzyl ester is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro, iodo, and hydroxy analogs. The bromine atom is more reactive in nucleophilic substitution reactions, making this compound particularly useful in synthetic chemistry .
Properties
IUPAC Name |
benzyl 2-(bromomethyl)pyrrolidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO2/c14-9-12-7-4-8-15(12)13(16)17-10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWEDETNNQUBIJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2=CC=CC=C2)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30518800 | |
Record name | Benzyl 2-(bromomethyl)pyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30518800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86954-06-5 | |
Record name | Phenylmethyl 2-(bromomethyl)-1-pyrrolidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=86954-06-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzyl 2-(bromomethyl)pyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30518800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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